molecular formula C9H7NO3 B13307642 5-Methyl-1,2-benzoxazole-7-carboxylic acid

5-Methyl-1,2-benzoxazole-7-carboxylic acid

Katalognummer: B13307642
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: PDYYJRQCRWDCMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1,2-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazoles are widely used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-benzoxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method is the reaction of 2-aminophenol with methyl 2-bromoacetate under basic conditions, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization reaction under milder conditions. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of ionic liquids, have been explored to reduce environmental impact and improve sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1,2-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Methyl-1,2-benzoxazole-7-carboxylic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-1,2-benzoxazole-7-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, allowing it to inhibit enzymes or modulate receptor activity. For example, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in cancer cell proliferation and inflammation .

Eigenschaften

Molekularformel

C9H7NO3

Molekulargewicht

177.16 g/mol

IUPAC-Name

5-methyl-1,2-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C9H7NO3/c1-5-2-6-4-10-13-8(6)7(3-5)9(11)12/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

PDYYJRQCRWDCMP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)C(=O)O)ON=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.